molecular formula C7H10O3 B1394518 Ethyl 2-(oxetan-3-ylidene)acetate CAS No. 922500-91-2

Ethyl 2-(oxetan-3-ylidene)acetate

Cat. No. B1394518
M. Wt: 142.15 g/mol
InChI Key: CVZGHWOZWYWLBL-UHFFFAOYSA-N
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Description

Ethyl 2-(Oxetan-3-ylidene)acetate is a compound used in the treatment of cancer . It has a molecular weight of 142.15 and its IUPAC name is ethyl 3-oxetanylideneacetate .


Synthesis Analysis

The synthesis of Ethyl 2-(Oxetan-3-ylidene)acetate can be achieved from 3-Oxetanone and Triethyl phosphonoacetate . More details about the synthesis process can be found in the relevant papers .


Molecular Structure Analysis

The molecular formula of Ethyl 2-(Oxetan-3-ylidene)acetate is C7H10O3 . The InChI code is 1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3 .


Physical And Chemical Properties Analysis

Ethyl 2-(Oxetan-3-ylidene)acetate is a liquid that is colourless to light yellow . It has a density of 1.228g/cm3 , a boiling point of 207.1ºC at 760 mmHg , and a flash point of 78ºC . It should be stored sealed in dry conditions, preferably in a freezer under -20°C .

Scientific Research Applications

1. Chemical Synthesis and Reactivity

Ethyl 2-(oxetan-3-ylidene)acetate and similar compounds are used in various chemical syntheses. For instance, methyl and ethyl 2-(2-oxo-2,3-dihydro-3H-indol-3-ylidene)acetates react with aromatic amines, resulting in products of regioselective addition at the α-position of the activated exocyclic C=C bond, creating 2-arylamino-2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetates (Koz’minykh et al., 2006). Additionally, the title compound, ethyl 2-cyano-2-(1,3-dithian-2-ylidene)acetate, has been observed to form six-membered 1,3-dithiane rings with a twist-boat conformation (Boukhedena et al., 2018).

2. Role in Polymerization and Material Science

Ethyl 2-(oxetan-3-ylidene)acetate derivatives play a significant role in polymerization and material science. The silver-catalyzed 1,3-dipolar cycloaddition reactions involving methyl 2-(oxetane/azetidine-3 ylidene)acetate have been utilized to afford oxetane/azetidine containing spirocycles (Jones et al., 2016). These compounds are important for creating specialized polymers and materials with unique properties.

3. Structural and Optical Properties in Chemistry

Research has also focused on the structural and optical properties of derivatives of ethyl 2-(oxetan-3-ylidene)acetate. For example, derivatives of ethyl 2-cyano-2-[3,4-dicyanopyridin-2(1H)-ylidene]acetate, synthesized by reacting 2-chloropyridine-3,4-dicarbonitriles with ethyl cyanoacetate, displayed solid-state fluorescence (Chunikhin & Ershov, 2021). This research is pivotal in developing new fluorescent materials for various applications.

4. Use in Biological Activity Studies

Moreover, ethyl 2-(oxetan-3-ylidene)acetate derivatives have been synthesized for potential biological activities. For instance, ethyl 2-[8-Arylmethylidenehydrazino-3-methyl-7-(1-oxothietan-3-yl)xanth-1-yl]acetates have been studied for their antiplatelet, anticoagulation, antioxidant, and anti-inflammatory activities in vitro and in laboratory animals (Gurevich et al., 2020). This illustrates the compound's potential in medical and pharmaceutical research.

5. Catalysis and Reaction Mechanisms

Ethyl 2-(oxetan-3-ylidene)acetate and its derivatives have been employed in studying catalysis and reaction mechanisms. An example is the efficient transesterification/acylation reactions mediated by N-heterocyclic carbene catalysts, where imidazol-2-ylidenes, a family of N-heterocyclic carbenes (NHC), were used as catalysts in the transesterification involving various esters and alcohols (Grasa et al., 2003).

Safety And Hazards

Ethyl 2-(Oxetan-3-ylidene)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is a flammable liquid and can cause serious eye irritation. It may also cause drowsiness or dizziness . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 2-(oxetan-3-ylidene)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-2-10-7(8)3-6-4-9-5-6/h3H,2,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZGHWOZWYWLBL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1COC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40693399
Record name Ethyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(oxetan-3-ylidene)acetate

CAS RN

922500-91-2
Record name Ethyl (oxetan-3-ylidene)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40693399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-(oxetan-3-ylidene)acetate
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Synthesis routes and methods I

Procedure details

To a solution of oxetan-3-one (500 mg, 6.938 mmol) in DCM (15.00 mL) at 0° C. was added ethyl 2-triphenylphosphoranylideneacetate (2.659 g, 7.632 mmol). The solution was allowed to warm to room temperature and stirred for 15 minutes. The reaction mixture was then filtered through a pad of silica (washing with 30% EtOAc:Petrol ether), and the solvent removed under reduced pressure to give ethyl 2-(oxetan-3-ylidene)acetate as a colourless viscous oil (815 mg, 79%).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
2.659 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of (carbethoxymethylene)triphenylphosphorane (1.95 Kg, 5.61 mol) in dichloromethane (4 L) at 0° C. was added over 1 hour, a solution of 3-oxetanone (400 g, 5.55 mol) in dichloromethane (2 L) maintaining the temperature below 10° C. The reaction was warmed gradually to room temperature and stirred for 1.5 hours. The reaction was warmed to 30° C. and dichloromethane (˜4 L) removed in vacuo. Heptane (5 L) was added and the mixture distilled under vacuum for a further 1 hour. Further heptane (2.5 L) was added, the temperature increased to 50° C. and the reaction continued to be distilled under vacuum for a further 2 hours. The mixture was cooled to 0° C. and aged for 1 hour at atmospheric pressure. The solid was collected by filtration and washed with heptane (2×2.5 L). The pale yellow filtrate was concentrated in vacuo to afford the title compound as a pale yellow mobile liquid (757 g, 96% yield).
Quantity
1.95 kg
Type
reactant
Reaction Step One
Quantity
4 L
Type
solvent
Reaction Step One
Quantity
400 g
Type
reactant
Reaction Step Two
Quantity
2 L
Type
solvent
Reaction Step Two
Yield
96%

Synthesis routes and methods III

Procedure details

To a solution of oxetan-3-one (118) (5 g, 69.4 mmol) in CH2Cl2 (50 mL) at 0° C. was added ethyl 2-triphenylphosphoranylideneacetate (119) (26.6 g, 76.3 mmol). The solution was allowed to warm to RT and stirred for 15 min. The reaction mixture was then filtered through a pad of silica (washing with 30 percent EtOAc:Petrol ether), and the solvent removed under reduced pressure to give ethyl 2-(oxetan-3-ylidene)acetate (120) as a colourless viscous oil (8.15 g, 57.4 mmol, yield: 79%). ESI-MS (M+1): 142 calc. for C7H10O3 142.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
26.6 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
R Zhang, W Guo, M Duan, KN Houk… - Angewandte Chemie, 2019 - Wiley Online Library
Chiral tetrahydrothiophenes and tetrahydroselenophenes are highly useful structural units. Described here is a new catalytic asymmetric approach for their synthesis. With a suitable …
Number of citations: 42 onlinelibrary.wiley.com
PA Procopiou, TN Barrett, RCB Copley… - Tetrahedron: Asymmetry, 2017 - Elsevier
The absolute configuration of two novel α v β 6 integrin inhibitors was established via degradation to the corresponding C3-aryl substituted butyrolactone. The configuration of the …
Number of citations: 3 www.sciencedirect.com
AM Linsenmeier, WM Braje - Tetrahedron, 2015 - Elsevier
A mild and robust one-pot protocol for the Rh-catalyzed 1,4-addition of 2-aminoboronic acid to α,β-unsaturated esters for the efficient synthesis of dihydroquinolinones has been …
Number of citations: 22 www.sciencedirect.com
H Wang, Z Wu, Y Cao, L Gao, J Shao, Y Zhao… - Bioorganic …, 2023 - Elsevier
Peptides have limitations as active pharmaceutical agents due to rapid hydrolysis by proteases and poor cell permeability. To overcome these limitations, a series of peptidyl …
Number of citations: 3 www.sciencedirect.com
H Furukawa, Y Miyamoto, Y Hirata… - Journal of Medicinal …, 2020 - ACS Publications
GPR40/FFAR1 is a G-protein-coupled receptor expressed in pancreatic β-cells and enteroendocrine cells. GPR40 activation stimulates secretions of insulin and incretin, both of which …
Number of citations: 19 pubs.acs.org
ZA Harrison - 2014 - stax.strath.ac.uk
Signal transduction pathways involving kinases are implicated ininflammatory airway diseases. The modulation of two kinases, IKK2 and PI3Kδ, was explored for the treatment of airway …
Number of citations: 0 stax.strath.ac.uk

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